11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Dopamine serotonin antagonist-1 is a dual dopamine and serotonin receptor antagonist with Kis of 200, 2500, 420, 39, 84, 40 nM for dopamine D1, D2,D4, and serotonin S2A, S2C, S3, respectively.
Brand Name: Vulcanchem
CAS No.: 1977-07-7
VCID: VC0006718
InChI: InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Molecular Formula: C18H20N4
Molecular Weight: 292.4 g/mol

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

CAS No.: 1977-07-7

Cat. No.: VC0006718

Molecular Formula: C18H20N4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine - 1977-07-7

CAS No. 1977-07-7
Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Standard InChI InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
Standard InChI Key VQHITFFJBFOMBG-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Canonical SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 6-(4-methylpiperazin-1-yl)-11H-benzo[b] benzodiazepine, reflecting its dibenzodiazepine core and piperazine substitution . Its molecular formula, C₁₈H₂₀N₄, corresponds to a molecular weight of 292.4 g/mol . The absence of a chlorine atom distinguishes it from clozapine, earning it the synonym Deschloroclozapine. Additional synonyms include Dopamine serotonin antagonist-1 and DCZ, among 30+ registry names cataloged in PubChem .

Table 1: Key Identifiers of 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

PropertyValueSource
CAS Registry Number1977-07-7
Molecular FormulaC₁₈H₂₀N₄
Molecular Weight292.4 g/mol
SMILES NotationCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
InChIKeyVQHITFFJBFOMBG-UHFFFAOYSA-N

Structural Features

The molecule comprises a dibenzo[b,e] diazepine system—a fusion of two benzene rings with a seven-membered diazepine ring—and a 4-methylpiperazinyl group at position 11. The diazepine ring’s nitrogen atoms at positions 1 and 4 contribute to its basicity, while the piperazine moiety enhances solubility and receptor affinity . X-ray crystallography and computational models reveal a planar tricyclic core with the piperazine group adopting a chair conformation, optimizing steric interactions .

Synthesis and Chemical Properties

Synthetic Pathways

While detailed synthetic protocols are scarce in public databases, the compound is likely synthesized via nucleophilic substitution or Ullmann-type coupling. A plausible route involves:

  • Formation of the dibenzodiazepine core through cyclization of o-phenylenediamine derivatives.

  • Introduction of the 4-methylpiperazinyl group via alkylation or amination at position 11 .
    Modifications to reaction conditions (e.g., catalysts, solvents) would adjust yield and purity, though specific optimization data remain unpublished.

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic rings; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

  • Stability: Susceptible to photodegradation; storage recommendations include light-sensitive containers and inert atmospheres .

  • pKa: Predicted to be ~7.5 (piperazine nitrogen), enabling protonation at physiological pH .

Pharmacological Profile and Mechanism of Action

Receptor Interactions

Deschloroclozapine acts as a high-affinity agonist at engineered muscarinic receptors hM3Dq and hM4Di, enabling precise neuronal modulation in chemogenetics . Unlike clozapine, it exhibits minimal affinity for dopamine D₂ or serotonin 5-HT₂A receptors, reducing off-target effects .

Table 2: Pharmacological Targets of Deschloroclozapine

TargetAffinity (Ki)Functional RoleSource
hM3Dq (Muscarinic)<10 nMNeuronal activation
hM4Di (Muscarinic)<10 nMNeuronal inhibition
Dopamine D₂>1 μMNegligible interaction

Applications in Neuroscience

The compound’s selectivity for engineered receptors has made it a cornerstone in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology. Administered systemically, it activates hM3Dq to stimulate neuronal activity or hM4Di to suppress it, enabling non-invasive manipulation of neural circuits in vivo .

Future Directions and Research Gaps

Unresolved Questions

  • Metabolic pathways: Hepatic cytochrome P450 interactions remain uncharacterized.

  • Long-term stability: Degradation products and their biological effects are unknown.

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